2-chloro-N-(tetrahydrofuran-3-yl)acetamide CAS number 84611-22-3 analog
2-chloro-N-(tetrahydrofuran-3-yl)acetamide CAS number 84611-22-3 analog
Engineering Stability in Covalent Fragment Discovery: A Technical Guide to the Tetrahydrofuran Analog of 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the
This whitepaper details the structural rationale, synthesis methodologies, and validation protocols for its stable analog—2-chloro-N-(tetrahydrofuran-3-yl)acetamide —where the reactive thiolactone is replaced by an inert tetrahydrofuran (THF) ring.
Structural Rationale and Mechanistic Causality
The Problem with Dual Reactivity
CAS 84611-22-3 contains two electrophilic centers: the
The Tetrahydrofuran (THF) Bioisostere
To isolate the reactivity of the chloroacetamide warhead, the thiolactone ring is substituted with a THF ring.
-
Causality of Substitution: The oxygen-containing THF ring acts as a stable bioisostere. The ether oxygen mimics the hydrogen-bonding acceptor potential of the thiolactone without the electrophilic vulnerability of a thioester linkage. This limits the molecule's reactivity strictly to the
-chloroacetamide group, which undergoes predictable displacement by targeted cysteine thiolate anions[4]. -
Application: This mono-reactive profile makes 2-chloro-N-(tetrahydrofuran-3-yl)acetamide an ideal, stable fragment library building block for discovering novel cysteine-directed covalent ligands[5].
Comparative Profiling Data
The following table summarizes the physicochemical and reactivity differences between the parent Erdosteine intermediate and the engineered THF analog.
| Property / Feature | CAS 84611-22-3 (Parent) | THF Analog (2-chloro-N-(tetrahydrofuran-3-yl)acetamide) |
| Core Structure | Thiolactone + Chloroacetamide | Tetrahydrofuran + Chloroacetamide |
| Electrophilic Sites | 2 (Thiolactone carbonyl, | 1 ( |
| Physiological Stability | Low (Prone to ring-opening) | High (Inert ether ring) |
| Primary Target Nucleophile | Amines (ring), Thiols (warhead) | Thiols (Cysteine-directed)[4] |
| Primary Application | [3] | Covalent FBDD fragment library |
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the THF analog and the validation of its isolated reactivity.
Protocol 1: Synthesis of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide
Objective: Synthesize the THF analog via
-
Preparation: Dissolve 10 mmol of tetrahydrofuran-3-amine hydrochloride in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add 25 mmol of triethylamine (Et
N) to the solution. The excess base neutralizes the hydrochloride salt and acts as an acid scavenger. Cool the mixture to 0°C in an ice bath. -
Acylation: Dissolve 11 mmol of chloroacetyl chloride in 5 mL of DCM. Add this dropwise to the reaction mixture over 15 minutes.
-
Causality: Dropwise addition at 0°C prevents exothermic degradation and minimizes the formation of di-acylated byproducts, ensuring high chemoselectivity.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Quench with 10 mL of saturated aqueous NaHCO
. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography to yield the pure 2-chloro-N-(tetrahydrofuran-3-yl)acetamide.
Synthesis workflow for the THF analog via N-acylation.
Protocol 2: Covalent Reactivity Validation (GSH Depletion Assay)
Objective: A self-validating LC-MS assay to confirm that the THF analog reacts selectively with thiols via pseudo-first-order kinetics, proving the elimination of the parent compound's instability.
-
Incubation Mixture: Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Initiation: Add the THF analog (final concentration 100
M) from a 10 mM DMSO stock.-
Causality: The 10-fold stoichiometric excess of GSH ensures pseudo-first-order kinetics. This isolates the concentration of the electrophile as the sole rate-determining variable, simplifying the calculation of the intrinsic reactivity rate constant (
).
-
-
Sampling: Incubate at 37°C. Extract 50
L aliquots at 0, 15, 30, 60, and 120 minutes. -
Quenching: Quench each aliquot immediately by mixing with 50
L of cold acetonitrile containing 1 M indomethacin (internal standard).-
Causality: Acetonitrile precipitates proteins/peptides and halts the reaction, while the internal standard controls for LC-MS injection variability, making the protocol self-validating.
-
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent analog mass ([M+H]+: ~164 m/z) and the appearance of the GSH-adduct.
-
Validation: Plot the natural log of the remaining compound versus time. A linear decay confirms specific, well-behaved covalent reactivity without the erratic degradation seen in thiolactone-containing compounds.
Two-step mechanism of targeted covalent inhibition via the chloroacetamide warhead.
Conclusion
The strategic replacement of the thiolactone ring in CAS 84611-22-3 with a tetrahydrofuran ring transforms a highly reactive synthetic intermediate into a stable, precision-engineered covalent fragment. By eliminating the off-target liability of the thiolactone, 2-chloro-N-(tetrahydrofuran-3-yl)acetamide provides drug developers with a reliable electrophilic building block for targeting non-catalytic cysteines in challenging protein targets.
References
-
Advanced approaches of developing targeted covalent drugs - PMC. National Institutes of Health (NIH).[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - Semantic Scholar. Semantic Scholar.[Link]
